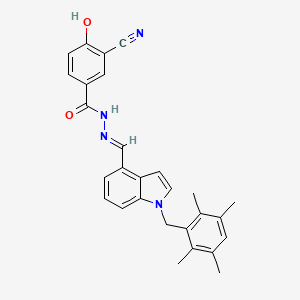

GCGR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H26N4O2 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide |

InChI |

InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+ |

InChI Key |

HNTXQDRFWJBZGO-FJEPWZHXSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent Glucagon Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of a potent and selective glucagon receptor (GCGR) antagonist, exemplified by the clinical candidate MK-0893. This document details the scientific rationale, synthetic chemistry, biological evaluation, and key data associated with this important class of molecules for the potential treatment of Type 2 Diabetes Mellitus.

Introduction: The Rationale for Glucagon Receptor Antagonism

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1] In individuals with Type 2 Diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia.[1] Therefore, antagonizing the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), presents a promising therapeutic strategy to lower blood glucose levels by inhibiting glucagon-stimulated glucose output from the liver.[2] The development of small-molecule GCGR antagonists has been a major focus of diabetes research, leading to the discovery of several promising compounds, including MK-0893.[1]

Discovery of a Novel Pyrazole-Based GCGR Antagonist

The discovery of MK-0893, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, was the result of extensive medicinal chemistry efforts to optimize a previously identified lead compound. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties.

MK-0893 emerged as a highly potent and selective, reversible and competitive antagonist of the human GCGR. Its discovery marked a significant advancement in the field, providing a valuable tool for further investigation into the therapeutic potential of GCGR antagonism.

Synthesis of GCGR Antagonist MK-0893

The synthesis of MK-0893 involves a multi-step process, with the core pyrazole scaffold being constructed via a condensation reaction of a 1,3-diketone with a substituted hydrazine. A representative synthetic scheme is outlined below.

Synthetic Scheme

The synthesis of the pyrazole core of compounds like MK-0893 can be achieved through the condensation of 1,3-diketones with substituted hydrazines, which results in the formation of two regioisomeric 1,3,5-trisubstituted pyrazoles. Further modifications are then carried out to introduce the necessary side chains and functional groups to arrive at the final compound.

Pharmacological Profile

MK-0893 exhibits a favorable pharmacological profile, characterized by high binding affinity, potent functional antagonism, and significant in vivo efficacy in animal models of diabetes.

In Vitro Potency and Selectivity

The in vitro activity of MK-0893 was determined through receptor binding and functional assays. The compound demonstrates high affinity for the human glucagon receptor and potently inhibits glucagon-stimulated cAMP production. Importantly, it shows significant selectivity over other related Class B GPCRs.

| Parameter | MK-0893 |

| hGCGR Binding IC50 (nM) | 6.6 |

| hGCGR cAMP Functional IC50 (nM) | 15.7 |

| GIPR IC50 (nM) | 1020 |

| PAC1 IC50 (nM) | 9200 |

| GLP-1R IC50 (nM) | >10000 |

| VPAC1 IC50 (nM) | >10000 |

| VPAC2 IC50 (nM) | >10000 |

Table 1: In Vitro Potency and Selectivity of MK-0893.

In Vivo Efficacy

The glucose-lowering effects of MK-0893 have been demonstrated in various preclinical models, including transgenic mice expressing the human glucagon receptor (hGCGR) and rhesus monkeys. Oral administration of MK-0893 effectively blunted glucagon-induced glucose elevation and lowered ambient blood glucose levels in both acute and chronic studies.

| Animal Model | Dose (mpk, po) | Effect on Glucose Levels |

| hGCGR ob/ob mice (acute) | 3 | 32% reduction in AUC (0-6h) |

| hGCGR ob/ob mice (acute) | 10 | 39% reduction in AUC (0-6h) |

| hGCGR mice on high-fat diet (chronic, Day 10) | 3 | 89% reduction relative to vehicle control |

| hGCGR mice on high-fat diet (chronic, Day 10) | 10 | 94% reduction relative to vehicle control |

Table 2: In Vivo Efficacy of MK-0893 in Mouse Models.

Mechanism of Action and Signaling Pathways

The glucagon receptor is a Gs-coupled GPCR. Upon binding of glucagon, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, ultimately leading to increased hepatic glucose output.

MK-0893 acts as a competitive antagonist at the glucagon receptor, binding to the receptor and preventing the binding of glucagon, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of GCGR antagonists.

Synthesis of Pyrazole Core

A general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine in a suitable solvent, such as acetic acid, under reflux conditions. The resulting regioisomers can be separated by chromatographic techniques.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity of the test compound for the glucagon receptor.

-

Receptor Source: Membranes from CHO cells stably expressing the human GCGR.

-

Radioligand: A radiolabeled form of a known GCGR ligand.

-

Procedure:

-

Incubate the receptor membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity.

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

References

Furan-2-Carbohydrazide Derivatives as Potent Glucagon Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising class of small-molecule glucagon receptor (GCGR) antagonists: furan-2-carbohydrazide derivatives. The dysregulation of glucagon signaling is a key contributor to hyperglycemia in type 2 diabetes.[1][2][3] Antagonism of the glucagon receptor is therefore a compelling therapeutic strategy for the management of this metabolic disease. This document details the chemical structure, structure-activity relationships (SAR), and pharmacological properties of furan-2-carbohydrazide GCGR antagonists, supported by detailed experimental protocols and data presented for comparative analysis.

Core Chemical Structure and Pharmacological Activity

The foundational work by Hasegawa et al. identified furan-2-carbohydrazides as orally active GCGR antagonists.[4] The core scaffold consists of a furan-2-carbohydrazide moiety, which has been systematically modified to explore and optimize its antagonist potency. A key finding from these studies was the identification of an ortho-nitrophenol group as a crucial component for significant GCGR inhibitory activity.[4]

The research culminated in the discovery of compound 7l as a potent GCGR antagonist with good oral bioavailability and a long half-life, highlighting the therapeutic potential of this chemical series.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key furan-2-carbohydrazide derivatives and other relevant GCGR antagonists.

Table 1: In Vitro Glucagon Receptor Antagonist Activity

| Compound | GCGR Binding Affinity (IC50, nM) | Functional Antagonism (cAMP Assay, IC50, nM) |

| Hit Compound 5 | Data not available | Data not available |

| Compound 7l | Potent (specific value not publicly available) | Potent (specific value not publicly available) |

| LY2409021 | Not Applicable | Not Applicable |

| MK-0893 | 6.6 | 15.7 |

Data for compounds 5 and 7l are described as potent in the primary literature, but specific IC50 values were not found in the public domain. Data for LY2409021 and MK-0893 are provided for context as well-characterized small-molecule GCGR antagonists.

Table 2: Pharmacokinetic Profile of Compound 7l in Rats

| Parameter | Value |

| Oral Bioavailability (F) | Good (specific value not publicly available) |

| Half-life (t1/2) | Satisfactory and long (specific value not publicly available) |

The primary literature describes the pharmacokinetic properties of compound 7l qualitatively.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of furan-2-carbohydrazide GCGR antagonists are provided below.

Glucagon Receptor Binding Assay (Scintillation Proximity Assay)

This assay determines the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor. A Scintillation Proximity Assay (SPA) is a common format for this type of measurement.

Materials:

-

Membrane preparations from cells stably transfected with the human glucagon receptor.

-

[125I]-Glucagon (radioligand).

-

Wheat Germ Agglutinin (WGA) PVT SPA beads.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 1 µL of the test compound solution to the sample wells. For total binding, add 1 µL of DMSO. For non-specific binding, add 1 µL of a known high-concentration GCGR antagonist.

-

Prepare a mixture of the receptor-containing membranes, [125I]-Glucagon, and WGA PVT SPA beads in the assay buffer.

-

Add the mixture to all wells of the assay plate.

-

Incubate the plate at room temperature for a specified period to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter. The amount of light emitted is proportional to the amount of radioligand bound to the receptor immobilized on the SPA beads.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value.

Functional Antagonism Assay (cAMP Accumulation Assay)

This assay measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production in cells expressing the glucagon receptor.

Materials:

-

CHO-K1 cells stably expressing the human glucagon receptor.

-

Assay medium: DMEM supplemented with 0.1% BSA.

-

Glucagon.

-

Test compounds dissolved in DMSO.

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

384-well plates.

Procedure:

-

Seed the CHO-K1-hGCGR cells into 384-well plates and culture overnight.

-

Wash the cells with the assay medium.

-

Add the test compounds at various concentrations to the cells and incubate for a short period.

-

Add a fixed concentration of glucagon (typically the EC80) to stimulate cAMP production and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the concentration-dependent inhibition of glucagon-stimulated cAMP production by the test compounds and calculate the IC50 values.

In Vivo Efficacy Assessment (Oral Glucose Tolerance Test in Mice)

The oral glucose tolerance test (OGTT) is a standard method to evaluate the effect of a compound on glucose metabolism in vivo.

Materials:

-

Male C57BL/6J mice.

-

Test compound formulated for oral administration.

-

Vehicle control.

-

Glucose solution (e.g., 2 g/kg).

-

Glucometer and test strips.

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose levels (t=0) from a tail snip.

-

Administer the test compound or vehicle orally to the respective groups of mice.

-

After a specified time (e.g., 30-60 minutes), administer a glucose solution orally to all mice.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

-

A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Pharmacokinetic Study in Rats

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Materials:

-

Male Sprague-Dawley rats with cannulated jugular veins.

-

Test compound formulated for oral and intravenous administration.

-

Blood collection tubes containing an anticoagulant.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Fast the rats overnight prior to dosing.

-

For the intravenous group, administer the compound as a bolus dose through the jugular vein cannula.

-

For the oral group, administer the compound by oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

-

Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

-

Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of furan-2-carbohydrazide GCGR antagonists.

Caption: Glucagon Receptor Signaling and Antagonism.

Caption: Drug Discovery Workflow for GCGR Antagonists.

Caption: Structure-Activity Relationship Logic.

References

- 1. Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustained glucagon receptor antagonism in insulin-deficient high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GCGR Antagonist 2: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Glucagon Receptor (GCGR) antagonist 2, with a core focus on its binding affinity. The document details the quantitative binding parameters, outlines the experimental protocols for their determination, and visualizes the associated biological pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of GCGR antagonist 2 has been determined for both human and rat glucagon receptors. The data, summarized below, indicates a high affinity for both species, with a notable potency at the rat receptor.

| Parameter | Receptor | Value |

| Kd | Human Glucagon Receptor (hGCGR) | 2.3 nM |

| IC50 | Rat Glucagon Receptor | 0.43 nM |

Table 1: Binding Affinity of this compound.

Glucagon Receptor Signaling and Antagonism

The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand glucagon, activates a signaling cascade primarily through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to promote gluconeogenesis and glycogenolysis in the liver, ultimately increasing blood glucose levels.[1] this compound exerts its effect by binding to the glucagon receptor and preventing the binding of glucagon, thereby inhibiting this signaling pathway.

References

The Role of GCGR Antagonist 2 in Glucagon-Stimulated Glycogenolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role and mechanism of action of Glucagon Receptor (GCGR) antagonists, with a focus on their application in mitigating glucagon-stimulated glycogenolysis. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support research and development in this area.

Introduction: Glucagon and Hepatic Glycogenolysis

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production.[1][2] Upon binding to the Glucagon Receptor (GCGR), a Class B G-protein coupled receptor (GPCR) predominantly expressed on hepatocytes, a signaling cascade is initiated.[1][3][4] This cascade leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates phosphorylase kinase. Activated phosphorylase kinase subsequently phosphorylates and activates glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. Glycogen phosphorylase catalyzes the breakdown of glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, thereby elevating blood glucose levels.

In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia, making the GCGR a key therapeutic target. GCGR antagonists are a class of molecules designed to block the action of glucagon at its receptor, thereby inhibiting glucagon-stimulated glycogenolysis and gluconeogenesis.

Quantitative Efficacy of GCGR Antagonists

A variety of small molecule and biological GCGR antagonists have been developed and characterized. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes key quantitative data for several well-characterized GCGR antagonists.

| Antagonist | Type | Assay | Target | Potency | Reference |

| MK-0893 | Small Molecule | Receptor Binding | Human GCGR | IC50: 6.6 nM | --INVALID-LINK-- |

| cAMP Accumulation | Human GCGR | IC50: 15.7 nM | --INVALID-LINK-- | ||

| LY2409021 | Small Molecule | Receptor Binding | Human GCGR | Ki: 6.66 nmol/L | --INVALID-LINK-- |

| Volagidemab (REMD-477) | Monoclonal Antibody | Functional | Human GCGR | Blocks glucagon binding and signaling | --INVALID-LINK-- |

| "Compound 1" | Small Molecule | Receptor Binding | Human GCGR | IC50: 181 ± 10 nmol/l | --INVALID-LINK-- |

| Adenylyl Cyclase | Human GCGR | KDB: 81 ± 11 nmol/l | --INVALID-LINK-- |

Signaling Pathway of Glucagon-Stimulated Glycogenolysis and GCGR Antagonist Inhibition

The following diagram illustrates the signaling cascade initiated by glucagon binding to its receptor, leading to glycogenolysis, and the point of intervention for a GCGR antagonist.

Key Experimental Protocols

In Vitro Glucagon-Stimulated Glycogenolysis Assay in Primary Human Hepatocytes

This assay measures the ability of a GCGR antagonist to inhibit glucagon-stimulated breakdown of glycogen in primary human hepatocytes.

Materials:

-

Primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams E medium)

-

Insulin

-

[¹⁴C]glucose

-

Glucagon

-

GCGR antagonist test compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Glycogen Labeling:

-

Plate primary human hepatocytes in a suitable multi-well format and allow them to adhere.

-

To label the intracellular glycogen pool, incubate the hepatocytes for 2-4 hours in culture medium supplemented with insulin (e.g., 100-200 nmol/l) and [¹⁴C]glucose.

-

-

Wash and Pre-incubation:

-

Carefully wash the cells with warm PBS to remove excess [¹⁴C]glucose and insulin.

-

Pre-incubate the cells for 15-30 minutes with varying concentrations of the GCGR antagonist or vehicle control in a glucose-free medium.

-

-

Glucagon Stimulation:

-

Add a fixed concentration of glucagon (e.g., 2 nmol/l) to the wells (except for the basal control wells) and incubate for a defined period (e.g., 60 minutes).

-

-

Cell Lysis and Glycogen Measurement:

-

Terminate the assay by washing the cells with ice-cold PBS and then lysing the cells.

-

The amount of [¹⁴C]glucose incorporated into glycogen is determined by scintillation counting of the cell lysate.

-

-

Data Analysis:

-

Calculate the percentage of remaining glycogen in each well relative to the insulin-stimulated, non-glucagon-treated control.

-

Plot the percentage of glycogen remaining against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Receptor Binding Assay

This assay determines the affinity of an antagonist for the glucagon receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human GCGR (e.g., CHO-hGCGR cells)

-

¹²⁵I-labeled glucagon

-

GCGR antagonist test compound

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgSO₄, 0.05% bacitracin, 2% BSA, 0.003% Tween 20)

-

Glass microfiber filters

Procedure:

-

Incubation:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of ¹²⁵I-labeled glucagon and varying concentrations of the GCGR antagonist.

-

Include wells for total binding (no antagonist) and non-specific binding (excess unlabeled glucagon).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass microfiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound ¹²⁵I-labeled glucagon.

-

-

Radioactivity Measurement:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the antagonist concentration and fit the data to a competition binding curve to determine the IC50 or Ki value.

-

In Vitro Glucagon-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit glucagon-induced cAMP production.

Materials:

-

A cell line stably expressing the human GCGR (e.g., CHO-hGCGR)

-

Cell culture medium

-

GCGR antagonist test compound

-

Glucagon

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Incubation:

-

Pre-incubate the cells with varying concentrations of the GCGR antagonist or vehicle for 15-30 minutes in the presence of a PDE inhibitor.

-

-

Glucagon Stimulation:

-

Add a fixed concentration of glucagon (typically at its EC80) to the wells and incubate for a specified time (e.g., 15 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental and Drug Discovery Workflow

The development of a GCGR antagonist typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

GCGR antagonists represent a promising therapeutic strategy for the management of type 2 diabetes by directly targeting the overproduction of hepatic glucose. A thorough understanding of their mechanism of action, quantitative potency, and the experimental methodologies for their evaluation is critical for the successful development of novel and effective treatments. This guide provides a foundational overview of these key aspects to aid researchers and drug development professionals in this field.

References

Preclinical Evaluation of GCGR Antagonist 2 for Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes (T2D) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. While insulin-centric therapies have been the cornerstone of T2D management, the role of hyperglucagonemia in contributing to elevated hepatic glucose production is increasingly recognized as a key pathological driver. Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin by stimulating glycogenolysis and gluconeogenesis in the liver. In individuals with T2D, impaired suppression of glucagon secretion exacerbates hyperglycemia. Therefore, antagonizing the glucagon receptor (GCGR) presents a promising therapeutic strategy to lower blood glucose levels.

This technical guide provides an in-depth overview of the preclinical evaluation of a novel GCGR antagonist, herein referred to as GCGR antagonist 2. We will detail its mechanism of action, present key preclinical data, and provide comprehensive experimental protocols for its evaluation.

Mechanism of Action: Glucagon Receptor Signaling

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) primarily expressed on the surface of hepatocytes.[1][2] Upon binding of glucagon, the receptor undergoes a conformational change, activating associated G proteins, predominantly Gαs and to a lesser extent Gαq.[2]

-

Gαs Pathway: The activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[1] PKA then phosphorylates and activates downstream enzymes responsible for increasing hepatic glucose output, namely glycogen phosphorylase (promoting glycogenolysis) and enzymes involved in gluconeogenesis.

-

Gαq Pathway: The Gαq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium levels, which also contributes to the stimulation of glycogenolysis and gluconeogenesis.

This compound exerts its therapeutic effect by competitively binding to the glucagon receptor, thereby blocking the binding of endogenous glucagon and inhibiting the downstream signaling cascades that lead to increased hepatic glucose production.

Glucagon Receptor Signaling Pathway and Point of Antagonism.

Preclinical Data Summary

The preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for T2D through a series of in vitro and in vivo studies.

In Vitro Activity

The in vitro studies were designed to assess the binding affinity and functional antagonism of this compound at the human and rat glucagon receptors.

| Parameter | Receptor | Value | Assay |

| Binding Affinity (Kd) | Human GCGR | 2.3 nM | Radioligand Binding Assay |

| Functional Antagonism (IC50) | Rat GCGR | 0.43 nM | cAMP Assay |

| Inhibition of Glycogenolysis (IC50) | Primary Rat Hepatocytes | 160 nM | Glycogenolysis Assay |

Data sourced from MedChemExpress product information for this compound.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in the db/db mouse model, a well-established model of T2D characterized by obesity, hyperglycemia, and insulin resistance.

| Parameter | Treatment Group | Vehicle Control | Change from Baseline |

| Plasma Glucose | This compound | Increase | 50% decrease |

| Plasma Insulin | This compound | - | 39% decrease |

| Plasma Glucagon | This compound | - | 56% decrease |

Study conducted over 17 days with daily oral gavage administration of GcgR antagonist II in male db/db mice (n=4-5 per group).

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the human glucagon receptor.

Materials:

-

HEK293 cells stably expressing the human glucagon receptor (hGCGR).

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]-Glucagon.

-

This compound.

-

Non-specific binding control: High concentration of unlabeled glucagon.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hGCGR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [125I]-Glucagon to each well.

-

Add the prepared cell membranes to each well.

-

For non-specific binding, add a high concentration of unlabeled glucagon.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the competition curve and calculate the Ki (Kd) value using the Cheng-Prusoff equation.

-

In Vitro Functional cAMP Assay (HTRF)

Objective: To determine the functional antagonist activity (IC50) of this compound at the rat glucagon receptor.

Materials:

-

CHO cells stably expressing the rat glucagon receptor (rGCGR).

-

Cell culture medium.

-

Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Glucagon.

-

This compound.

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Preparation:

-

Culture CHO-rGCGR cells in a T175 flask to 80-90% confluency.

-

Harvest cells and resuspend in assay buffer containing a phosphodiesterase inhibitor.

-

Dispense the cell suspension into a 384-well white plate.

-

-

Antagonist Assay:

-

Add increasing concentrations of this compound to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

Add a fixed concentration of glucagon (typically the EC80 concentration) to all wells except the basal control.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Add the HTRF cAMP d2-labeled conjugate and the HTRF anti-cAMP cryptate-labeled antibody to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

-

Plot the normalized response against the log concentration of this compound to determine the IC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic mouse model.

Materials:

-

Male db/db mice.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Glucose solution (2 g/kg).

-

Handheld glucometer and test strips.

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

Procedure:

-

Acclimation and Dosing:

-

Acclimate the mice for at least one week.

-

Administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 17 days).

-

-

OGTT Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Measure baseline blood glucose (t=0) from a tail snip.

-

Administer a bolus of glucose (2 g/kg) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

-

Compare the AUC values between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Preclinical Development Workflow

The preclinical evaluation of a GCGR antagonist for T2D follows a structured workflow to establish its safety and efficacy before advancing to clinical trials.

References

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Novel Glucagon Receptor Antagonists

For Immediate Release

A Deep Dive into the Molecular Landscape of Glucagon Receptor Antagonism for Type 2 Diabetes

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of novel, small-molecule glucagon receptor (GCGR) antagonists, a promising therapeutic class for the management of type 2 diabetes. By inhibiting the action of glucagon, these molecules can reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key chemical scaffolds, bioassay methodologies, and the molecular interactions that govern the potency and selectivity of these antagonists.

The Glucagon Receptor and Its Signaling Pathway

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver. Upon binding of the peptide hormone glucagon, the receptor undergoes a conformational change, activating the Gαs subunit of its associated G protein. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and ultimately, the stimulation of glycogenolysis and gluconeogenesis, resulting in the release of glucose into the bloodstream.

Caption: Glucagon Receptor (GCGR) Signaling Pathway and Antagonist Inhibition.

Key Chemical Scaffolds and Core Structure-Activity Relationships

The discovery of small-molecule GCGR antagonists has led to the exploration of several distinct chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes, with quantitative data presented in the subsequent tables.

Pyrazole-Based Antagonists

The pyrazole scaffold has been a cornerstone in the development of potent GCGR antagonists. A notable example is MK-0893, which has demonstrated high binding affinity and functional antagonism.

Key SAR Insights:

-

3-Position: The 3-position of the pyrazole ring is critical. It is typically substituted with a dichlorophenyl group, where the chlorine atoms are essential for potent activity.

-

5-Position: The 5-position often accommodates a larger aromatic system, such as a methoxynaphthalene group. Modifications in this region significantly impact potency.

-

1-Position: The 1-position is connected to a phenyl ring, often via an ethyl linker. The stereochemistry of this linker is crucial, with the (S)-enantiomer generally being more active.

-

β-Alanine Moiety: A β-alanine side chain attached to the phenyl ring at the 1-position is a common feature. The carboxylic acid of the β-alanine is a key interaction point, likely forming hydrogen bonds within the receptor binding pocket.

β-Alanine Derivatives

This class of compounds, while often incorporating other heterocyclic systems, is characterized by the central role of a β-alanine moiety.

Key SAR Insights:

-

Amide Linkage: The β-alanine is typically linked via an amide bond to a central aromatic ring.

-

Hydrophobic Groups: Large, hydrophobic groups are generally required on the core structure to achieve high potency.

-

Isoserine Replacement: Replacing the β-alanine with an isoserine has been shown in some cases to improve selectivity against the glucose-dependent insulinotropic polypeptide (GIP) receptor.

Phenylpyrimidine and Biphenylsulfonamide Antagonists

More recent research has explored phenylpyrimidine and biphenylsulfonamide cores to develop novel antagonists.

Key SAR Insights:

-

Phenylpyrimidine: For phenylpyrimidines, the stereochemistry of substituents is critical for activity. The (R)-enantiomer of certain derivatives has shown significantly higher potency in inhibiting glucagon-induced cAMP production.

-

Biphenylsulfonamide: These compounds often retain the β-alanine benzamide pharmacophore. The introduction of a biphenyl group via a sulfonamide linkage provides a rigid, hydrophobic region that contributes to antagonist activity.

Quantitative SAR Data Summary

The following tables summarize the in vitro activity for representative compounds from different chemical series.

Table 1: SAR of Pyrazole-Based GCGR Antagonists (MK-0893 Series)

| Compound | R1 (Position 3) | R2 (Position 5) | hGCGR Binding IC50 (nM)[1] | hGCGR cAMP IC50 (nM)[1] |

| MK-0893 (9m) | 3,5-dichlorophenyl | 6-methoxynaphthalen-2-yl | 6.6 | 15.7 |

| Analog 1 | 3,5-difluorophenyl | 6-methoxynaphthalen-2-yl | 25 | 63 |

| Analog 2 | 3,5-dichlorophenyl | Naphthalen-2-yl | 12 | 30 |

| Analog 3 | Phenyl | 6-methoxynaphthalen-2-yl | >1000 | >1000 |

Data extracted from J Med Chem. 2012;55(13):6137-48.

Table 2: SAR of Phenylpyrimidine GCGR Antagonists

| Compound | Stereochemistry | R Group | cAMP Inhibition IC50 (µM) |

| (R)-7a | R | 4-trifluoromethoxyphenyl | 0.02 |

| (S)-7a | S | 4-trifluoromethoxyphenyl | 1.25 |

| (R)-7b | R | 4-chlorophenyl | 0.15 |

| (R)-7c | R | Phenyl | 0.89 |

Data extracted from Bioorg Med Chem. 2018;26(21):5701-5710.

Table 3: SAR of Biphenylsulfonamide GCGR Antagonists

| Compound | R Group on Biphenyl | Hepatocyte Glucose Production IC50 (µM) |

| 7aB-3 | 4-propyl | 8.4 |

| 7aB-1 | 4-ethyl | 15.2 |

| 7aB-2 | 4-butyl | 10.1 |

| 7aA-1 | H | >20 |

Data extracted from Chem Biol Drug Des. 2020;96(3):939-948.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key in vitro and in vivo assays used to characterize GCGR antagonists.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor.

-

Cell Membranes: Prepare membranes from CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR).

-

Radioligand: Use [125I]-labeled glucagon.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.2% BSA, pH 7.4.

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution series, and 50 µL of cell membranes (10-20 µg protein/well).

-

Add 25 µL of [125I]-glucagon (final concentration ~0.1-0.2 nM).

-

For non-specific binding control wells, add a high concentration of unlabeled glucagon (e.g., 1 µM).

-

Incubate for 90-120 minutes at room temperature.

-

Harvest the membranes by rapid filtration through a GF/C filter plate presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Dry the filter plate and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of specific binding at each compound concentration and determine the IC50 value using non-linear regression.

HTRF cAMP Functional Assay

This assay measures the inhibition of glucagon-stimulated cAMP production in whole cells.

-

Cell Line: Use CHO-K1 or HEK293 cells stably expressing the hGCGR.

-

Reagents: HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP cryptate.

-

Procedure:

-

Plate cells in a 384-well white plate and incubate overnight.

-

Aspirate the culture medium and add 5 µL of test compound dilutions prepared in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of glucagon solution (at a final concentration of EC₈₀) to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP cryptate solution.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).

-

-

Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC50 value for the inhibition of glucagon-stimulated cAMP production.

Caption: A Typical Experimental Workflow for GCGR Antagonist Discovery.

In Vivo Glucagon Challenge Model

This pharmacodynamic assay assesses the ability of an antagonist to block the hyperglycemic effect of exogenous glucagon in live animals.

-

Animal Model: Use male C57BL/6 mice or transgenic mice expressing the hGCGR.

-

Procedure:

-

Fast the mice for 4-6 hours.

-

Administer the test compound orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose.

-

After a set pretreatment time (e.g., 60 minutes), measure baseline blood glucose from a tail snip (t=0).

-

Administer an i.p. injection of glucagon (e.g., 15-30 µg/kg).

-

Measure blood glucose at various time points post-glucagon challenge (e.g., 15, 30, 60, and 90 minutes).

-

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC of compound-treated groups to the vehicle-treated group to determine the percent inhibition.

The Molecular Basis of Antagonism: An Allosteric Mechanism

Crystallographic studies of the human glucagon receptor in complex with an antagonist (MK-0893) have provided profound insights into the mechanism of inhibition.[2] The data revealed that the small-molecule antagonist does not bind to the same site as the glucagon peptide (the orthosteric site). Instead, it occupies a novel allosteric binding site located outside the seven-transmembrane helical bundle, within the lipid bilayer.[2]

This extra-helical binding site is positioned between transmembrane helices TM6 and TM7. By binding to this site, the antagonist is thought to restrict the outward movement of TM6, a conformational change that is essential for the receptor to couple with and activate the Gs protein. This allosteric mechanism effectively locks the receptor in an inactive state, preventing signal transduction even when glucagon is present.

Caption: Logical Flow of Structure-Activity Relationship (SAR) Optimization.

Conclusion and Future Perspectives

The development of small-molecule GCGR antagonists has matured significantly, with a deep understanding of the SAR for several chemical classes. The discovery of an allosteric binding site has been a pivotal moment, providing a clear structural basis for rational drug design. Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, particularly concerning potential liver enzyme elevations observed with some candidates. The continued application of SAR principles, guided by structural biology and advanced computational modeling, will be essential in developing the next generation of safe and effective GCGR antagonists for the treatment of type 2 diabetes.

References

- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extra-helical binding site of a glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of the Glucagon Receptor for Metabolic Diseases: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glucagon receptor (GCGR), a Class B G protein-coupled receptor (GPCR), plays a pivotal role in glucose homeostasis.[1][2] Primarily expressed in the liver, its activation by glucagon stimulates hepatic glucose production, thereby raising blood glucose levels.[3][4] In metabolic diseases such as type 2 diabetes (T2D), which is characterized by relative or absolute insulin deficiency and hyperglucagonemia, the glucagon-mediated increase in hepatic glucose output is a major contributor to hyperglycemia.[5] Consequently, antagonizing the GCGR has emerged as a promising therapeutic strategy for the management of these conditions. This guide provides a comprehensive overview of the target validation for the GCGR, detailing its biological rationale, key experimental protocols for evaluation, and a summary of preclinical and clinical findings.

Therapeutic Rationale for GCGR Antagonism

Glucagon acts as a counter-regulatory hormone to insulin, maintaining glucose homeostasis, particularly during fasting. In individuals with T2D, inappropriately elevated glucagon levels lead to excessive hepatic glucose production, exacerbating hyperglycemia. The central role of glucagon in glucose metabolism makes its receptor a key target for therapeutic intervention. By blocking the action of glucagon, GCGR antagonists aim to reduce hepatic glucose output, thereby lowering blood glucose levels. This approach offers a complementary mechanism to existing diabetes therapies that primarily focus on insulin secretion or sensitivity.

Genetic and pharmacological studies have provided strong evidence supporting the validation of GCGR as a therapeutic target. Mice lacking the GCGR are protected from developing diabetes, even with significant beta-cell destruction. Pharmacological blockade of the GCGR has consistently demonstrated improvements in glucose tolerance and insulin sensitivity in various preclinical models.

GCGR Signaling Pathways

The binding of glucagon to the GCGR on hepatocytes initiates a cascade of intracellular signaling events. The GCGR primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key enzymes involved in hepatic glucose production, such as glycogen phosphorylase (promoting glycogenolysis) and inhibits glycogen synthase (inhibiting glycogenesis). PKA also promotes the transcription of gluconeogenic genes. The GCGR can also signal through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, which also contributes to the regulation of glucose metabolism.

Preclinical and Clinical Validation

The validation of GCGR as a therapeutic target has been supported by extensive preclinical and clinical research. Various approaches to antagonize the GCGR have been explored, including small molecules, monoclonal antibodies, and antisense oligonucleotides.

Preclinical Evidence

Studies in genetic models, such as GCGR knockout mice, have demonstrated resistance to diabetes development, improved glucose tolerance, and increased insulin sensitivity. Pharmacological inhibition of GCGR in animal models of diabetes has consistently shown a reduction in blood glucose levels. Beyond glycemic control, GCGR antagonism has been shown to impact lipid and amino acid metabolism. For instance, some studies have reported that blocking GCGR signaling can lead to an increase in plasma amino acid levels, which is thought to be due to reduced hepatic amino acid catabolism.

Clinical Trial Data

Several GCGR antagonists have progressed to clinical trials, demonstrating proof-of-concept in humans. These trials have shown significant reductions in HbA1c and fasting plasma glucose in patients with T2D. However, the development of some GCGR antagonists has been challenged by adverse effects, including elevations in LDL cholesterol, increases in liver enzymes (ALT/AST), and hepatic steatosis.

Table 1: Summary of Clinical Trial Results for Select GCGR Antagonists

| Compound | Phase | Dose | Duration | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (from baseline) | Key Adverse Events | Reference(s) |

| LY2409021 | 2a | 10, 30, 60 mg | 12 weeks | -0.83%, -0.65%, -0.66% | Significant reduction | Modest, reversible increases in serum aminotransferases. | |

| 2b | 2.5, 10, 20 mg | 24 weeks | -0.45%, -0.78%, -0.92% | Significant reduction | Increases in ALT, body weight, and blood pressure. | ||

| MK-0893 | 2 | 20-80 mg | 12 weeks | Dose-dependent reduction | Dose-dependent reduction | Increased LDL cholesterol and liver transaminases. | |

| Volagidemab (REMD-477) | 2 | 35, 70 mg | 12 weeks | -0.64%, -0.60% | Reduction in average daily glucose | Increased liver transaminases, blood pressure, and LDL cholesterol. |

Key Experimental Protocols for Target Validation

A variety of in vitro and in vivo assays are crucial for the validation and characterization of GCGR antagonists.

In Vitro Assays

4.1.1. Receptor Binding Assay

-

Objective: To determine the affinity of a test compound for the GCGR.

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing the human GCGR.

-

Incubate the membranes with a radiolabeled glucagon analog (e.g., 125I-glucagon) and varying concentrations of the test compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

4.1.2. cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit glucagon-stimulated cAMP production.

-

Methodology:

-

Culture cells expressing the GCGR in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of glucagon (typically EC80).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Determine the IC50 of the antagonist.

-

4.1.3. Hepatic Glucose Production Assay

-

Objective: To evaluate the effect of a GCGR antagonist on glucagon-stimulated glucose output from primary hepatocytes.

-

Methodology:

-

Isolate primary hepatocytes from mice or humans.

-

Plate the hepatocytes and allow them to adhere.

-

Pre-treat the cells with the test compound.

-

Stimulate glucose production by adding glucagon in a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).

-

After incubation, measure the glucose concentration in the medium.

-

In Vivo Assays

4.2.1. Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the effect of a GCGR antagonist on glucose disposal following an oral glucose challenge.

-

Methodology:

-

Fast mice overnight (typically 16 hours).

-

Administer the test compound via an appropriate route (e.g., oral gavage).

-

After a specified pre-treatment time, administer a bolus of glucose solution orally (e.g., 2 g/kg).

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).

-

Measure blood glucose concentrations at each time point.

-

Plot the glucose excursion curve and calculate the area under the curve (AUC) to quantify glucose tolerance.

-

4.2.2. Hyperinsulinemic-Euglycemic Clamp

-

Objective: To measure whole-body insulin sensitivity. This is considered the gold standard for assessing insulin action in vivo.

-

Methodology:

-

Implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal and allow for recovery.

-

Fast the animal overnight.

-

Infuse insulin at a constant rate to raise plasma insulin to a hyperinsulinemic state.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

-

Future Directions and Conclusion

The validation of the glucagon receptor as a therapeutic target for metabolic diseases is well-established, with a strong biological rationale and compelling preclinical and clinical data. While early GCGR antagonists have demonstrated robust glucose-lowering efficacy, challenges related to their side-effect profile, particularly effects on liver function and lipid metabolism, need to be addressed.

Future research will likely focus on:

-

Developing GCGR antagonists with improved safety profiles, potentially through different modalities such as monoclonal antibodies or next-generation small molecules with greater tissue selectivity.

-

Exploring the therapeutic potential of dual or multi-agonist compounds that combine GCGR antagonism with agonism at other key metabolic receptors, such as the GLP-1 receptor, to achieve synergistic effects on glycemic control and weight loss with a more favorable side-effect profile.

-

Further elucidating the complex interplay between GCGR signaling and lipid and amino acid metabolism to better understand and mitigate potential adverse effects.

References

- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. researchgate.net [researchgate.net]

GCGR Antagonist 2: A Deep Dive into its Inhibitory Action on Hepatocyte cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucagon receptor (GCGR) antagonist, GCGR antagonist 2 (also known as NNC 25-2504), with a specific focus on its mechanism of action in regulating cyclic adenosine monophosphate (cAMP) levels in hepatocytes. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to GCGR Antagonism

Glucagon, a peptide hormone, plays a pivotal role in glucose homeostasis, primarily by stimulating hepatic glucose production. It exerts its effects by binding to the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes.[1][2] This interaction triggers a signaling cascade that leads to an increase in intracellular cAMP, a critical second messenger that drives gluconeogenesis and glycogenolysis. In metabolic diseases such as type 2 diabetes, hyperglucagonemia contributes significantly to hyperglycemia. Consequently, antagonizing the GCGR presents a promising therapeutic strategy for glycemic control.

This compound is a potent, orally active, non-competitive antagonist of the human glucagon receptor.[1][3] This guide delves into the specifics of its inhibitory effect on the glucagon-stimulated cAMP signaling pathway in hepatocytes.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Parameter | Value | System | Reference |

| IC | 2.3 nM | Recombinant human glucagon receptor (hGCGR) in BHK cells | [1] |

| IC | 430 pM | Isolated rat liver glucagon receptor in BHK cells | |

| K | 14 nM | Inhibition of glucagon-stimulated glucose production in primary rat hepatocytes | |

| Table 1: In Vitro Potency of this compound |

While a direct IC50 value for the inhibition of glucagon-stimulated cAMP production in hepatocytes is not explicitly available in the reviewed literature, the inhibition of glucagon-stimulated glucose production serves as a robust and physiologically relevant surrogate. The production of glucose in hepatocytes is a primary downstream consequence of the activation of the cAMP signaling pathway by glucagon.

Glucagon Receptor Signaling Pathway in Hepatocytes

Upon binding of glucagon to the GCGR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote hepatic glucose output.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the effect of this compound on cAMP levels in hepatocytes.

Isolation and Culture of Primary Hepatocytes

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Perfusion: Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.

-

Step 1 (Pre-perfusion): Perfuse with a calcium-free buffer to wash out the blood.

-

Step 2 (Digestion): Perfuse with a buffer containing collagenase to digest the liver matrix.

-

-

Cell Isolation: Gently dissect the liver and disperse the cells in culture medium.

-

Purification: Filter the cell suspension and purify the hepatocytes by low-speed centrifugation.

-

Plating: Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone). Allow the cells to attach for several hours before proceeding with the assay.

Glucagon-Stimulated cAMP Accumulation Assay

This competitive immunoassay is a standard method for quantifying intracellular cAMP levels.

-

Cell Preparation:

-

Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in 96-well plates.

-

Allow cells to adhere and reach a confluent monolayer.

-

Prior to the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

-

-

Antagonist Treatment:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.

-

-

Glucagon Stimulation:

-

Prepare a solution of glucagon at a concentration that elicits a submaximal response (e.g., EC

80). -

Add the glucagon solution to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of glucagon-stimulated cAMP production against the concentration of this compound.

-

Determine the IC

50value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a highly potent inhibitor of the glucagon receptor. Its ability to competitively block glucagon-stimulated hepatic glucose production, a direct downstream effect of cAMP signaling, underscores its potential as a therapeutic agent for managing hyperglycemia. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular pharmacology of this and other GCGR antagonists. The continued exploration of such compounds is crucial for the development of novel and effective treatments for metabolic disorders.

References

Investigating the Oral Bioavailability of GCGR Antagonist 2: A Technical Guide

This technical guide provides an in-depth overview of the methodologies and data related to the investigation of the oral bioavailability of a representative glucagon receptor (GCGR) antagonist, referred to herein as GCGR antagonist 2. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of pharmacology, medicinal chemistry, and metabolic disease therapeutics.

Introduction

The glucagon receptor, a Class B G-protein coupled receptor, plays a pivotal role in glucose homeostasis.[1] Antagonism of the GCGR is a promising therapeutic strategy for the management of type 2 diabetes mellitus by reducing excessive hepatic glucose production.[2] The successful development of an oral GCGR antagonist hinges on achieving favorable pharmacokinetic properties, with oral bioavailability being a critical parameter. This guide will delve into the experimental protocols for determining oral bioavailability, present available pharmacokinetic data for representative GCGR antagonists, and visualize the underlying biological and experimental pathways.

Quantitative Pharmacokinetic Data

The oral bioavailability and other pharmacokinetic parameters of several small molecule GCGR antagonists have been evaluated in preclinical species. The following table summarizes the available data for compounds representative of "this compound," including the extensively studied LY2409021 and novel indazole-based antagonists.

| Compound Class/Name | Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |

| LY2409021 | Human | 100 mg (single dose) | 4 - 8 | ~55 | Data not specified in snippets | [2][3] |

| Indazole-based Antagonists | Rat | Not Specified | Not Specified | Long | Good | [1] |

| Indazole-based Antagonists | Mouse | Not Specified | Not Specified | Not Specified | Good | |

| Compound 13K (Indazole-based) | Dog | 10 (oral) | Not Specified | Not Specified | Not Specified | |

| GRA 16d (Indazole-based) | Mouse | 1, 3, 10 (oral) | Not Specified | Not Specified | Orally active |

Note: "Good" indicates that the source material described the oral bioavailability favorably, but did not provide a specific percentage. "Orally active" indicates that the compound demonstrated efficacy when administered orally.

Experimental Protocols

The determination of oral bioavailability involves a series of well-defined in vivo and analytical procedures. Below are detailed methodologies for key experiments.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile and oral bioavailability of a GCGR antagonist in Sprague-Dawley rats.

3.1.1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (6-8 weeks old, 180-220 g).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 50 ± 10%.

-

Diet: Standard rodent chow and water available ad libitum, with fasting overnight prior to dosing.

3.1.2. Dosing and Administration:

-

Intravenous (IV) Group: A single dose (e.g., 1-5 mg/kg) of the GCGR antagonist, dissolved in a suitable vehicle (e.g., DMSO:PEG300), is administered via the tail vein.

-

Oral (PO) Group: A single dose (e.g., 10-50 mg/kg) of the GCGR antagonist, formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose or PEG400:Labrasol), is administered by oral gavage.

3.1.3. Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.1.4. Pharmacokinetic Analysis:

-

Plasma concentrations of the GCGR antagonist are determined using a validated analytical method (see Section 3.2).

-

Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis software.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Quantification of GCGR Antagonist in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.

3.2.1. Sample Preparation:

-

Plasma samples are thawed and subjected to protein precipitation by adding a volume of cold acetonitrile containing an internal standard.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

3.2.2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Chromatographic Column: A reverse-phase C18 column is typically used for the separation of small molecule drugs.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is commonly employed.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the physicochemical properties of the analyte.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.

3.2.3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

-

The concentration of the GCGR antagonist in the study samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow central to the investigation of GCGR antagonist oral bioavailability.

Caption: Glucagon Receptor (GCGR) Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflow for Determining Oral Bioavailability.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GCGR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1][][3] In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia.[3][4] Glucagon receptor (GCGR) antagonists are a class of therapeutic agents designed to counteract the effects of glucagon by blocking its receptor, thereby reducing hepatic glucose output and lowering blood glucose levels. This document provides a detailed experimental protocol for the in vivo evaluation of "GCGR Antagonist 2," a novel small molecule inhibitor of the glucagon receptor.

Mechanism of Action

This compound is a competitive inhibitor of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. Upon binding of glucagon, the GCGR activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade, primarily through Protein Kinase A (PKA), that promotes glycogenolysis and gluconeogenesis. This compound blocks the initial binding of glucagon to its receptor, thereby inhibiting this downstream signaling cascade and reducing glucose production.

Glucagon Signaling Pathway and Point of Antagonist Intervention

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy and Safety Evaluation: Experimental Protocol

This protocol outlines a comprehensive in vivo study to assess the efficacy and safety of this compound in a diet-induced obese (DIO) mouse model of type 2 diabetes.

Animal Model and Husbandry

-

Species: C57BL/6J mice

-

Age: 6-8 weeks at the start of the diet

-

Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group will be maintained on a standard chow diet.

-

Housing: Mice will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design and Dosing

-

Acclimatization: Animals will be acclimated to the facility for at least one week before the start of the experiment.

-

Randomization: After the HFD induction period, mice will be randomized into treatment groups based on body weight and fasting blood glucose levels.

-

Treatment Groups:

-

Vehicle Control (e.g., 0.5% methylcellulose in water)

-

This compound (Dose 1, e.g., 3 mg/kg)

-

This compound (Dose 2, e.g., 10 mg/kg)

-

This compound (Dose 3, e.g., 30 mg/kg)

-

Positive Control (e.g., another known GCGR antagonist or a standard-of-care diabetes drug)

-

-

Administration: The compound will be administered once daily via oral gavage for 4-12 weeks.

Experimental Workflow

Caption: Workflow for the in vivo evaluation of this compound.

Key Efficacy Endpoints and Methodologies

-

Fasting Blood Glucose and Body Weight: Measured weekly. Blood will be collected from the tail vein, and glucose levels will be determined using a standard glucometer.

-

Oral Glucose Tolerance Test (OGTT): Performed after 4 weeks of treatment.

-

Protocol: Mice are fasted for 6 hours. A baseline blood glucose reading is taken (t=0). Mice are then administered an oral glucose bolus (2 g/kg). Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT): Performed after 8 weeks of treatment.

-

Protocol: Mice are fasted for 4 hours. A baseline blood glucose reading is taken (t=0). Mice are then administered an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.

-

-

Plasma Biomarkers: At the end of the study, terminal blood will be collected via cardiac puncture.

-

Analytes: Insulin, glucagon, GLP-1, triglycerides, cholesterol, ALT, and AST.

-

Method: Commercially available ELISA kits will be used for quantification.

-

Safety and Tolerability Assessment

-

Clinical Observations: Daily monitoring for any signs of toxicity or adverse effects.

-

Liver and Pancreas Histology: At necropsy, liver and pancreas will be collected, weighed, and fixed in 10% neutral buffered formalin. Tissues will be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological evaluation.

-

Liver Triglyceride Content: A portion of the liver will be snap-frozen for the quantification of triglyceride content.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vivo study.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |

| Change in Body Weight (g) | |||||

| Fasting Blood Glucose (mg/dL) | |||||

| OGTT AUC (mg/dLmin) | |||||

| ITT AUC (mg/dLmin) | |||||

| Fasting Insulin (ng/mL) | |||||

| Fasting Glucagon (pg/mL) | |||||

| Active GLP-1 (pM) |

AUC: Area Under the Curve

Table 2: Safety Profile of this compound

| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |

| Liver Weight (g) | |||||

| Liver Triglycerides (mg/g tissue) | |||||

| Plasma ALT (U/L) | |||||